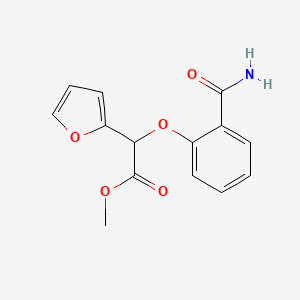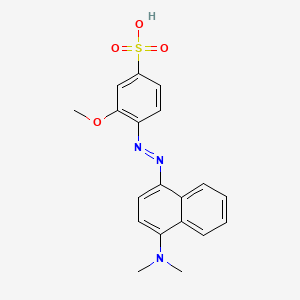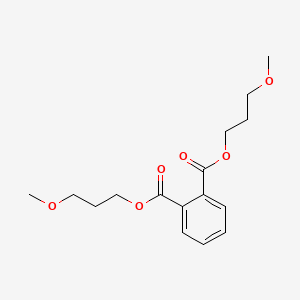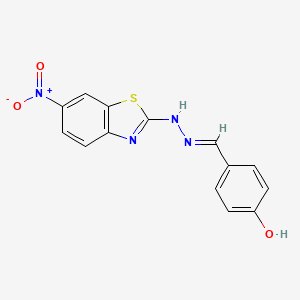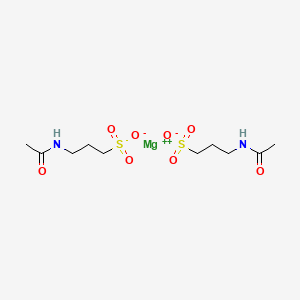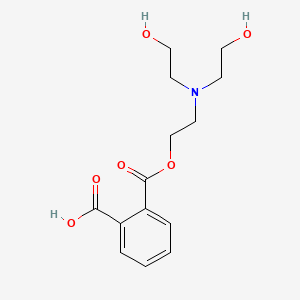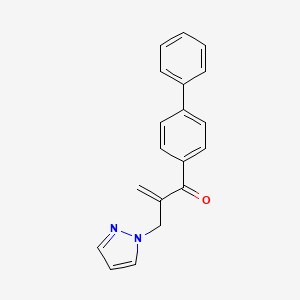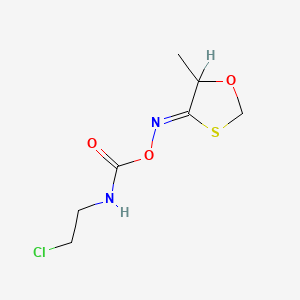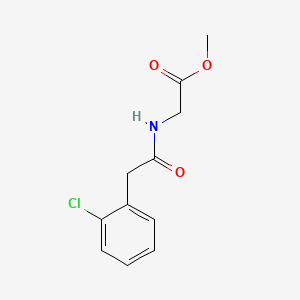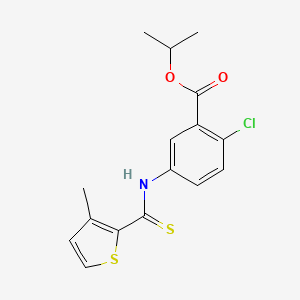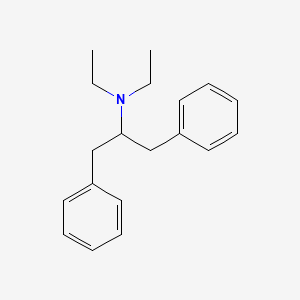
N,N-Diethyl-1,3-diphenyl-2-propylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-1,3-diphenyl-2-propylamine: is an organic compound with the molecular formula C19H27N It is a tertiary amine characterized by the presence of two phenyl groups and a propylamine chain substituted with diethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-1,3-diphenyl-2-propylamine typically involves the alkylation of 1,3-diphenyl-2-propylamine with diethylamine. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Diethyl-1,3-diphenyl-2-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, secondary amines, primary amines, and various substituted derivatives.
Applications De Recherche Scientifique
N,N-Diethyl-1,3-diphenyl-2-propylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism by which N,N-Diethyl-1,3-diphenyl-2-propylamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target. This interaction can influence various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
N,N-Diisopropylethylamine: A tertiary amine with similar steric properties but different alkyl groups.
N,N-Dimethyl-1,3-diphenyl-2-propylamine: A structurally related compound with methyl groups instead of ethyl groups.
N,N-Diethyl-1,3-diaminopropane: Another diethyl-substituted amine with a different backbone structure.
Uniqueness: N,N-Diethyl-1,3-diphenyl-2-propylamine is unique due to the presence of both phenyl groups and the diethyl-substituted propylamine chain
Propriétés
Numéro CAS |
102320-61-6 |
|---|---|
Formule moléculaire |
C19H25N |
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
N,N-diethyl-1,3-diphenylpropan-2-amine |
InChI |
InChI=1S/C19H25N/c1-3-20(4-2)19(15-17-11-7-5-8-12-17)16-18-13-9-6-10-14-18/h5-14,19H,3-4,15-16H2,1-2H3 |
Clé InChI |
VVYDTGIWWUWIPF-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


